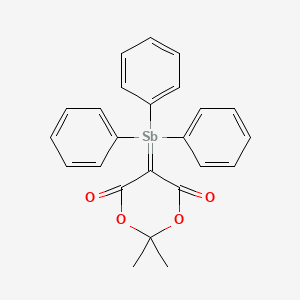
2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione is a complex organometallic compound featuring antimony as a central element This compound is notable for its unique structure, which includes a dioxane ring and a triphenylantimony moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione typically involves the reaction of triphenylantimony dichloride with a dioxane derivative under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state antimony compounds.
Substitution: The triphenylantimony moiety can participate in substitution reactions, where one or more phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds under mild to moderate conditions.
Major Products
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted antimony compounds depending on the reagents used.
科学的研究の応用
2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and composites.
作用機序
The mechanism of action of 2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione involves its interaction with molecular targets through its antimony center. The compound can coordinate with various ligands, facilitating catalytic processes. The dioxane ring provides stability and enhances the compound’s reactivity. The triphenylantimony moiety plays a crucial role in the compound’s ability to participate in substitution and redox reactions.
類似化合物との比較
Similar Compounds
Triphenylantimony dichloride: A precursor in the synthesis of 2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione.
Triphenylantimony oxide: Another organoantimony compound with different reactivity and applications.
2,2-Dimethyl-1,3-dioxane-4,6-dione: A related compound without the antimony moiety.
Uniqueness
This compound is unique due to its combination of a dioxane ring and a triphenylantimony moiety This structure imparts distinct chemical properties, making it valuable in catalysis and materials science
特性
CAS番号 |
666263-51-0 |
|---|---|
分子式 |
C24H21O4Sb |
分子量 |
495.2 g/mol |
IUPAC名 |
2,2-dimethyl-5-(triphenyl-λ5-stibanylidene)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C6H6O4.3C6H5.Sb/c1-6(2)9-4(7)3-5(8)10-6;3*1-2-4-6-5-3-1;/h1-2H3;3*1-5H; |
InChIキー |
VFRXUZRELNYZAN-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(=O)C(=[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate](/img/structure/B15160500.png)
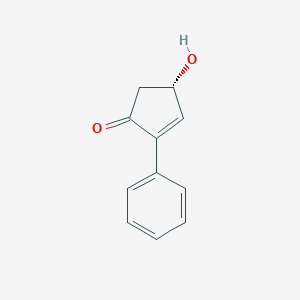
![Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B15160525.png)

![Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester](/img/structure/B15160532.png)
![2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one](/img/structure/B15160533.png)
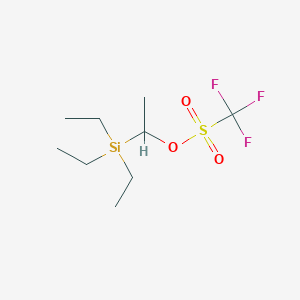

![N-[6-Amino-3-ethyl-1-(1-naphthyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-2-(4-amino-2,3,5-trimethylphenoxy)acetamide](/img/structure/B15160552.png)
![Ethyl 3-methyl-1-oxospiro[5.5]undec-2-ene-2-carboxylate](/img/structure/B15160560.png)
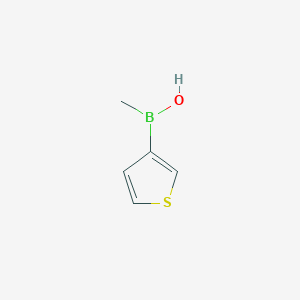
![3-[(2,4-Dichlorophenyl)methoxy]phenol](/img/structure/B15160568.png)
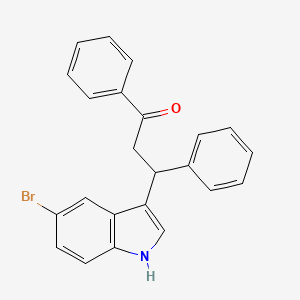
![3-{[1-(4-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B15160578.png)
